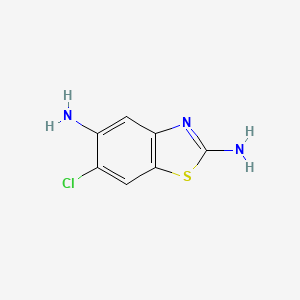
6-Chloro-2,5-benzothiazolediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Benzothiazolediamine,6-chloro-(9CI) is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Benzothiazolediamine,6-chloro-(9CI) typically involves the reaction of 2-aminothiophenol with chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Benzothiazolediamine,6-chloro-(9CI) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process . The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-Benzothiazolediamine,6-chloro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2,5-Benzothiazolediamine,6-chloro-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Benzothiazolediamine,6-chloro-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Benzothiazolediamine,6-chloro-(9CI) can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its potential anticancer activities.
The uniqueness of 2,5-Benzothiazolediamine,6-chloro-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
35435-48-4 |
|---|---|
Molecular Formula |
C7H6ClN3S |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-1,3-benzothiazole-2,5-diamine |
InChI |
InChI=1S/C7H6ClN3S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |
InChI Key |
QMHJYOHWBCBXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(S2)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



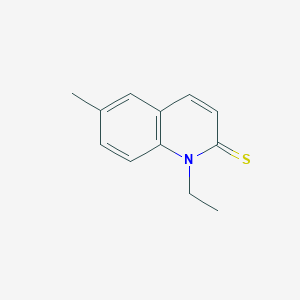

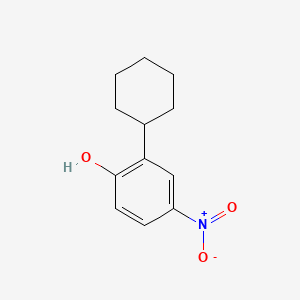
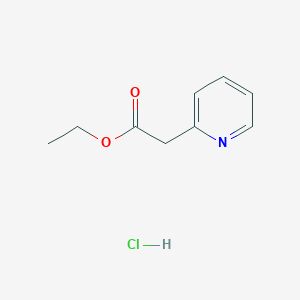
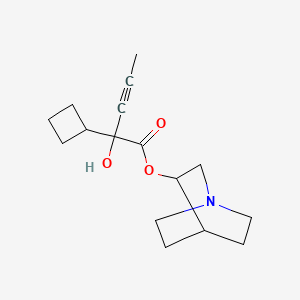

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
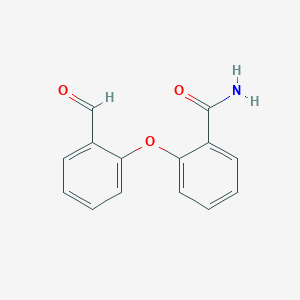

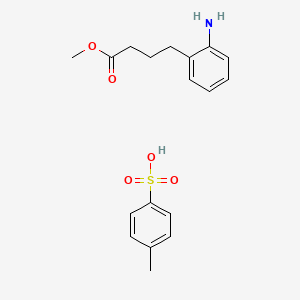


![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
